molecular formula C19H20O3 B12091844 (3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone

(3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B12091844
M. Wt: 296.4 g/mol
InChI Key: OMSRKHGCIXQSBH-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone: is an organic compound with the molecular formula C19H20O3 It features a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran-4-yl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Coupling with Tetrahydro-2H-pyran-4-yl Methanone: The benzyloxyphenyl intermediate is then coupled with tetrahydro-2H-pyran-4-yl methanone using a Friedel-Crafts acylation reaction. This involves the use of an acid chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological Probes: Can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects depends on its application. For instance:

    In Catalysis: It may act as a ligand, coordinating with metal centers to facilitate reactions.

    In Biological Systems: It may interact with specific enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Phenylmethoxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
  • (3-(Methoxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone

Uniqueness

  • Structural Features : The presence of both benzyloxy and tetrahydro-2H-pyran-4-yl groups provides unique reactivity and interaction profiles.
  • Versatility : Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications

Biological Activity

The compound (3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone , a ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22O3C_{17}H_{22}O_3. The structure consists of a benzyloxy group attached to a phenyl ring and a tetrahydro-2H-pyran moiety, which contributes to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The proposed mechanisms of action for this compound may include:

  • Inhibition of Kinases : Similar compounds have shown potential as inhibitors of the epidermal growth factor receptor (EGFR) kinase, which is crucial in cancer cell proliferation .
  • Antioxidant Activity : The presence of phenolic groups in the structure can contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
  • Modulation of Neurotransmitter Receptors : Some derivatives have been noted for their interactions with G-protein-coupled receptors, suggesting possible neuroprotective effects .

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance, pyrazoline-linked carboxamide derivatives demonstrated significant inhibition of EGFR kinase and cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) . While specific data on this compound is limited, its structural similarity suggests a potential for similar activities.

Antioxidant Properties

The antioxidant capacity of compounds with phenolic structures has been well-documented. These compounds can scavenge free radicals and reduce oxidative damage in cellular systems. Future studies could quantitatively assess the antioxidant activity of this compound using assays such as DPPH or ABTS radical scavenging tests.

Case Studies

  • EGFR Inhibition : A study on related compounds indicated that certain derivatives showed significant inhibition against EGFR kinase with IC50 values in the micromolar range. This suggests that this compound may warrant similar investigations for its potential as an anticancer agent .
  • Neuroprotective Effects : Research on compounds interacting with G-protein-coupled receptors has shown promise in neuroprotection. The ability to modulate neurotransmitter systems could position this compound as a candidate for treating neurodegenerative diseases .

Data Summary Table

Activity Compound Effect Reference
Anticancer ActivityPyrazoline-linked carboxamidesEGFR inhibition
Antioxidant PotentialPhenolic compoundsFree radical scavenging
Neuroprotective EffectsG-protein-coupled receptor modulatorsNeuroprotection

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

oxan-4-yl-(3-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C19H20O3/c20-19(16-9-11-21-12-10-16)17-7-4-8-18(13-17)22-14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2

InChI Key

OMSRKHGCIXQSBH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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